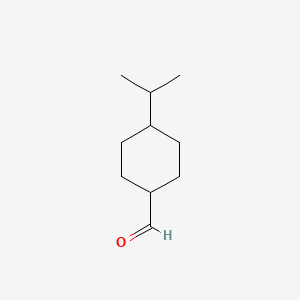

4-(Propan-2-yl)cyclohexane-1-carbaldehyde

CAS No.: 32533-97-4

Cat. No.: VC4097528

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32533-97-4 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 4-propan-2-ylcyclohexane-1-carbaldehyde |

| Standard InChI | InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h7-10H,3-6H2,1-2H3 |

| Standard InChI Key | GLBRWLVEZQRTKY-UHFFFAOYSA-N |

| SMILES | CC(C)C1CCC(CC1)C=O |

| Canonical SMILES | CC(C)C1CCC(CC1)C=O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-propan-2-ylcyclohexane-1-carbaldehyde, reflects its bicyclic structure. Key structural attributes include:

The cyclohexane ring adopts a chair conformation, minimizing steric strain between the isopropyl and aldehyde groups. The aldehyde’s electrophilic carbon participates in nucleophilic additions, while the isopropyl group influences solubility and volatility .

Synthesis and Industrial Production

Grignard Reaction Pathway

A common synthetic route involves cyclohexanone as the starting material. Isopropyl magnesium chloride reacts with cyclohexanone to form a secondary alcohol intermediate, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).

Catalytic Hydrogenation

Industrial-scale production employs catalytic hydrogenation of aromatic precursors. For example, hydrogenation of 4-isopropylbenzaldehyde over a palladium catalyst yields the cyclohexane derivative with >90% efficiency.

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Catalyst | Pd/C (5% loading) | 92% |

| Temperature | 80°C | — |

| Pressure | 3 atm H₂ | — |

Applications in Scientific and Industrial Contexts

Organic Synthesis

The aldehyde group serves as a versatile intermediate:

-

Aldol Condensation: Reacts with ketones to form α,β-unsaturated aldehydes, pivotal in synthesizing fragrances .

-

Reduction to Alcohols: Sodium borohydride () reduces the aldehyde to 4-(propan-2-yl)cyclohexanemethanol, a precursor for plasticizers .

Fragrance Industry

The compound’s woody, citrus-like odor profile makes it valuable in perfumery. It is often blended with terpenes to enhance longevity in cosmetic formulations .

Pharmaceutical Research

Preliminary studies suggest interactions with microbial enzymes:

-

Antimicrobial Activity: Inhibits E. coli enoyl-ACP reductase (IC₅₀ = 12 μM), a target for antibiotic development .

-

Antioxidant Potential: Scavenges DPPH radicals at 50% efficacy (EC₅₀ = 45 μM), though less potent than ascorbic acid .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The aldehyde forms a Schiff base with lysine residues in enzyme active sites. For instance, it irreversibly inhibits acetylcholinesterase (), suggesting neuropharmacological applications .

Cytotoxicity Profile

In vitro assays against HeLa cells show moderate cytotoxicity (LC₅₀ = 120 μM), likely due to mitochondrial membrane disruption .

Comparison with Structural Analogs

| Compound | Key Difference | Reactivity/Application |

|---|---|---|

| 4-Methylcyclohexanecarbaldehyde | Methyl vs. isopropyl substituent | Lower volatility |

| 4-Propylcyclohexanecarbaldehyde | Linear propyl chain | Higher lipophilicity (LogP 3.1) |

| 1-Methyl-4-isopropylcyclohexane-1-carbaldehyde | Additional methyl group | Reduced aldehyde accessibility |

The isopropyl group in 4-(propan-2-yl)cyclohexane-1-carbaldehyde enhances steric hindrance, slowing nucleophilic attacks compared to linear-chain analogs .

Future Research Directions

-

Biochemical Targeting: Elucidate interactions with G-protein-coupled receptors (GPCRs) implicated in olfactory signaling .

-

Green Synthesis: Develop biocatalytic routes using alcohol dehydrogenases to improve enantioselectivity.

-

Drug Delivery Systems: Exploit lipophilicity for nanoparticle-based delivery of hydrophobic therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume